
(2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a boronic acid derivative with a trifluoromethyl group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . Boronic acids are valuable building blocks in organic synthesis . The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines .
Chemical Reactions Analysis
Boronic acids can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids typically have high melting points and are stable in the solid state . The Boc group increases the steric bulk of the amine, which can affect its reactivity .Applications De Recherche Scientifique
N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonyl (Boc) groups are important in peptide synthesis due to their resistance to racemization. A study by Heydari et al. (2007) demonstrated the use of a heterogeneous catalyst for N-tert-butoxycarbonylation of amines, which is crucial in peptide synthesis (Heydari et al., 2007).
Unnatural Amino Acids in Peptide Synthesis
Unnatural amino acids, like the one , are used to mimic peptide strands and form β-sheet-like hydrogen-bonded dimers. Nowick et al. (2000) synthesized an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand, which is significant in studying peptide structures and functions (Nowick et al., 2000).
Catalysis in Organic Synthesis
In organic synthesis, particularly in the formation of amides, certain phenylboronic acids act as catalysts. Wang et al. (2018) found that 2,4-bis(trifluoromethyl)phenylboronic acid efficiently catalyzes dehydrative amidation between carboxylic acids and amines, a critical reaction in peptide and amide synthesis (Wang et al., 2018).
Stereoselectivity in Organic Synthesis
Certain boronic acids are useful in controlling the stereochemistry of synthetic organic reactions. Yamashita et al. (1996) utilized terphenylboronic acid derivatives to recognize α and β-anomers of 2-deoxyribofuranosides, indicating its application in stereoselective synthesis (Yamashita et al., 1996).
Boc Deprotection in Organic Synthesis
The deprotection of the Boc group is a significant step in peptide synthesis. Evans et al. (1997) described a mild and efficient procedure for the removal of the Boc group, which is relevant in the synthesis of various amines and amino acid derivatives (Evans et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-5-4-7(12(14,15)16)6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKJXRQCCYASCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

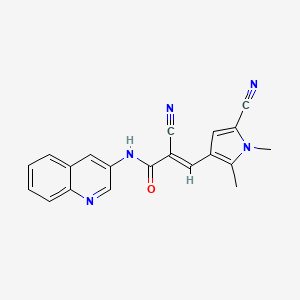
![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)
![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)
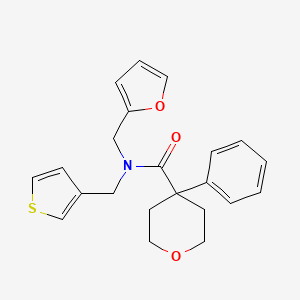
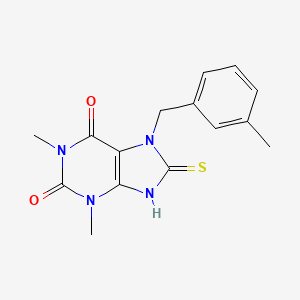

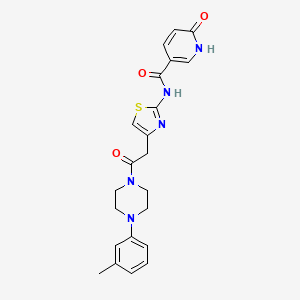
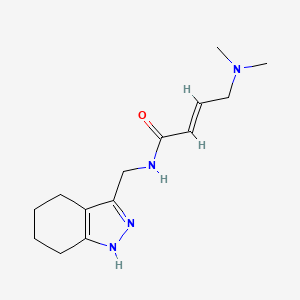

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2982391.png)
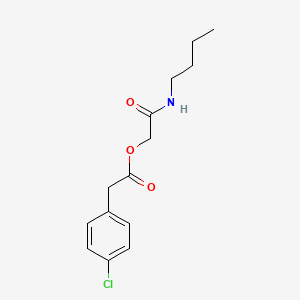
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)
